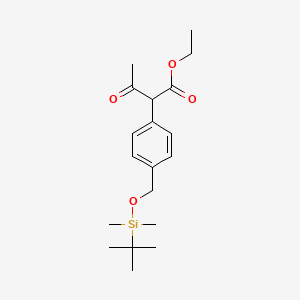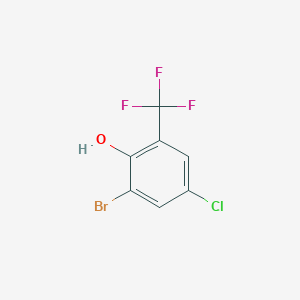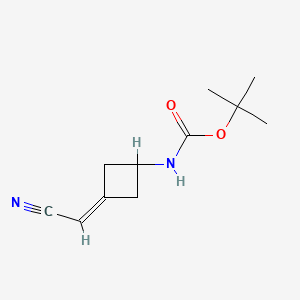
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring with a cyanomethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(cyanomethylene)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the cyanomethylene group.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme-catalyzed reactions .
Medicine
It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can form covalent bonds with active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in metabolic pathways or cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
- Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- Tert-butyl (3-(methylamino)cyclobutyl)carbamate
Uniqueness
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is unique due to the presence of the cyanomethylene group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
tert-butyl N-[3-(cyanomethylidene)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h4,9H,6-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AFMDBGUELPGFGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(=CC#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


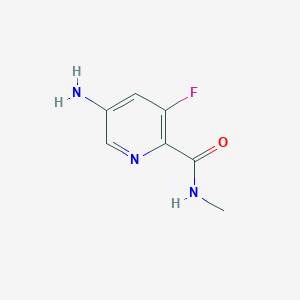

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
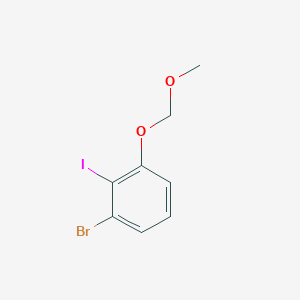


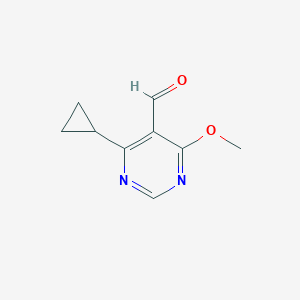
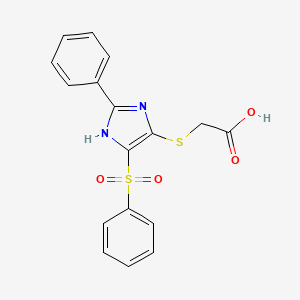

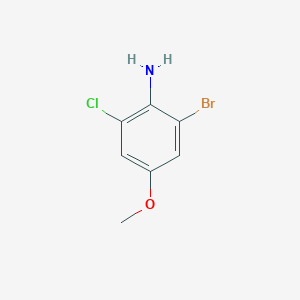
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

